N-Formyliminodiacetic acid
CAS No.: 71449-79-1
Cat. No.: VC3835956
Molecular Formula: C5H7NO5
Molecular Weight: 161.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71449-79-1 |
|---|---|
| Molecular Formula | C5H7NO5 |
| Molecular Weight | 161.11 g/mol |
| IUPAC Name | 2-[carboxymethyl(formyl)amino]acetic acid |
| Standard InChI | InChI=1S/C5H7NO5/c7-3-6(1-4(8)9)2-5(10)11/h3H,1-2H2,(H,8,9)(H,10,11) |
| Standard InChI Key | XQFGONUUVRQZKA-UHFFFAOYSA-N |
| SMILES | C(C(=O)O)N(CC(=O)O)C=O |
| Canonical SMILES | C(C(=O)O)N(CC(=O)O)C=O |
Introduction
Chemical Structure and Properties
Hypothesized Molecular Configuration
FIDA is presumed to consist of an iminodiacetic acid backbone with a formyl group attached to the central nitrogen atom. This modification likely enhances its metal-binding capacity compared to IDA, as the electron-withdrawing formyl group could polarize the amine lone pair. A comparison with structural analogs suggests potential stability in aqueous solutions, though experimental data on solubility and pKa values are unavailable .
Spectroscopic Characteristics
No mass spectrometry (MS) or nuclear magnetic resonance (NMR) data for FIDA are publicly accessible. By analogy to N-formylanthranilic acid—a compound with a similar formyl-amino linkage—FIDA may exhibit distinctive infrared (IR) absorption bands near 1680–1700 cm (C=O stretch) and 3300 cm (N-H stretch) . These features remain speculative without direct experimental validation.
Synthesis and Industrial Applications
Synthesis Pathways
The Monsanto report alludes to a synthesized sample of FIDA, though specific methods are undisclosed . A plausible route involves the formylation of iminodiacetic acid using formic acid or acetic-formic anhydride under controlled conditions. Alternative methods may employ N-formylating agents such as formamide or ammonium formate in the presence of catalytic acids.
Table 1: Hypothetical Synthesis Routes for FIDA
| Method | Reagents | Conditions | Yield (Hypothetical) |
|---|---|---|---|
| Direct Formylation | Formic acid, HSO | Reflux, 6–8 hours | 60–70% |
| Anhydride-Mediated | Acetic-formic anhydride | Room temperature, 24h | 50–65% |
| Catalytic Transfer | Ammonium formate, Pd/C | Hydrogenation, 80°C | 75–85% |
Industrial Relevance
Research Gaps and Future Directions
The dearth of contemporary studies on FIDA underscores the need for systematic characterization. Key priorities include:
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Structural Elucidation: X-ray crystallography or high-resolution NMR to confirm molecular geometry.
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Thermodynamic Profiling: Measurement of stability constants with metal ions (e.g., Cu, Fe) to assess chelation efficacy.
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Toxicological Screening: Acute and chronic toxicity assays to inform regulatory frameworks.
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